

# Spectroscopic Analysis of Dibutyltin Malate: A Technical Guide

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Compound of Interest		
Compound Name:	DIBUTYL TIN MALATE	
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Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques— Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the characterization of dibutyltin malate. It includes detailed experimental protocols, tabulated data, and visualizations to aid in the structural elucidation and analysis of this organotin compound.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organotin compounds. For dibutyltin malate, <sup>1</sup>H, <sup>13</sup>C, and <sup>119</sup>Sn NMR spectra provide comprehensive information about the proton and carbon environments of the butyl and malate moieties, as well as direct insight into the coordination state of the tin atom. Tin is unique in that it possesses three NMR-active spin-½ nuclei: <sup>115</sup>Sn, <sup>117</sup>Sn, and <sup>119</sup>Sn; <sup>119</sup>Sn is typically the preferred nucleus for analysis due to its higher natural abundance and sensitivity[1].

#### **Predicted NMR Data**

The following tables summarize the expected chemical shifts ( $\delta$ ) for dibutyltin malate, based on data from analogous organotin carboxylates and fundamental NMR principles.[2][3][4][5]

Table 1: Predicted <sup>1</sup>H NMR Spectral Data for Dibutyltin Malate (CDCl<sub>3</sub>)



Chemical Shift (δ, ppm)	Multiplicity	Assignment
~4.5 - 4.7	dd	-CH(OH)- of malate
~2.7 - 2.9	m	-CH <sub>2</sub> - of malate
~1.5 - 1.7	m	Sn-CH <sub>2</sub> - (α-CH <sub>2</sub> )
~1.2 - 1.4	m	Sn-CH2-CH2- (β-CH2)
~1.1 - 1.3	m	-CH2-CH3 (γ-CH2)

|~0.9 | t | -CH<sub>3</sub> |

Table 2: Predicted <sup>13</sup>C NMR Spectral Data for Dibutyltin Malate (CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Assignment
~175 - 180	C=O (carboxyl)
~67 - 70	-CH(OH)- of malate
~40 - 43	-CH <sub>2</sub> - of malate
~27 - 29	Sn-CH2-CH2- (β-C)
~26 - 28	-CH2-CH3 (γ-C)
~20 - 23	Sn-CH <sub>2</sub> - (α-C)

|~13 - 14 | -CH<sub>3</sub> |

Table 3: Predicted <sup>119</sup>Sn NMR Spectral Data for Dibutyltin Malate

Chemical Shift (δ, ppm) Coordination Number
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| -150 to -250 | 5 or 6 |

Note: The <sup>119</sup>Sn chemical shift is highly sensitive to the coordination environment of the tin atom. A five- or six-coordinate tin center, typical for such complexes in solution, is expected to



resonate in this upfield region.[1][6]

### **Experimental Protocol: NMR Spectroscopy**

- · Sample Preparation:
  - Accurately weigh 10-20 mg of the dibutyltin malate sample.
  - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in a clean, dry NMR tube.
  - Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.
- Instrumentation & Data Acquisition:
  - Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.
  - ¹H NMR:
    - Acquire a standard one-dimensional proton spectrum.
    - Set a spectral width of approximately 15 ppm.
    - Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds.
    - Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[7]
  - 13C NMR:
    - Acquire a proton-decoupled <sup>13</sup>C spectrum.
    - Set a spectral width of approximately 200-220 ppm.
    - A longer relaxation delay (2-5 seconds) and a larger number of scans will be required due to the low natural abundance and lower gyromagnetic ratio of <sup>13</sup>C.[7]
    - Reference the spectrum to the solvent peak (e.g., CDCl<sub>3</sub> at 77.16 ppm).[7]



- o 119Sn NMR:
  - Tune the probe to the <sup>119</sup>Sn frequency.
  - Acquire a proton-decoupled <sup>119</sup>Sn spectrum.
  - Use a wide spectral width (~600 ppm) initially to locate the signal.
  - Tetramethyltin (SnMe<sub>4</sub>) is a common external standard.[6]
  - Employing techniques like DEPT or INEPT can improve sensitivity.

### Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For dibutyltin malate, key vibrational bands include those from the carboxylate groups (C=O), the hydroxyl group (-OH), C-H bonds of the butyl chains, and the Sn-O and Sn-C bonds. The position of the carboxylate stretches can provide evidence of its coordination mode to the tin center.

#### **Characteristic IR Data**

Table 4: Characteristic IR Absorption Bands for Dibutyltin Malate

Frequency Range (cm <sup>-1</sup> )	Vibration Type	Assignment
3500 - 3300	O-H stretch	Hydroxyl group of malate
2955 - 2850	C-H stretch	Butyl groups (asymmetric & symmetric)
1650 - 1550	C=O asymmetric stretch	Coordinated carboxylate
1420 - 1300	C=O symmetric stretch	Coordinated carboxylate
600 - 500	Sn-C stretch	Tin-butyl bond

| 480 - 400 | Sn-O stretch | Tin-oxygen bond |



Note: The separation ( $\Delta \nu$ ) between the asymmetric ( $\nu$ \_asym\_) and symmetric ( $\nu$ \_sym\_) carboxylate stretching frequencies can indicate the coordination mode (e.g., monodentate, bidentate chelating, or bridging).[8]

## Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

The ATR method is suitable for analyzing solid powder samples directly with minimal preparation.[9][10]

- Sample Preparation:
  - Ensure the dibutyltin malate sample is a dry, finely ground powder.[11][12]
  - No further preparation is required for the ATR technique.
- Instrumentation & Data Acquisition:
  - Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or germanium crystal).[9]
  - Background Scan: Clean the ATR crystal surface with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely. Record a background spectrum of the clean, empty crystal.
  - Sample Scan:
    - Place a small amount of the dibutyltin malate powder onto the ATR crystal, ensuring complete coverage of the crystal surface.
    - Apply pressure using the ATR's pressure clamp to ensure good contact between the sample and the crystal.[10]
    - Acquire the sample spectrum. Typically, 16 to 32 scans are co-added at a resolution of 4 cm<sup>-1</sup> over a range of 4000-400 cm<sup>-1</sup>.[9]



 Data Processing: The final spectrum is presented in absorbance or transmittance units after automatic background subtraction by the instrument's software.

### **Mass Spectrometry (MS)**

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and its fragments. For dibutyltin malate, MS can confirm the overall mass and reveal characteristic fragmentation patterns, such as the sequential loss of butyl groups from the tin center. Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) often require derivatization to increase the volatility of organotin compounds.[13] Electrospray Ionization (ESI-MS) can be used for direct analysis from solution.

#### **Predicted Mass Spectrometry Data (Positive Ion Mode)**

The mass spectrum of dibutyltin malate will be complicated by the isotopic distribution of tin. The most abundant isotopes are <sup>120</sup>Sn (32.6%), <sup>118</sup>Sn (24.2%), and <sup>116</sup>Sn (14.5%). The m/z values below are calculated using the most abundant isotope, <sup>120</sup>Sn.

Table 5: Predicted m/z Values for Key Ions of Dibutyltin Malate

m/z (for <sup>120</sup> Sn)	Ion Formula	Identity
351	[C12H23O5Sn]+	[M-H+2Na]+ (adduct) or similar
291	[C <sub>8</sub> H <sub>17</sub> OSn] <sup>+</sup>	[M - C <sub>4</sub> H <sub>4</sub> O <sub>4</sub> ] <sup>+</sup> (Loss of malate)
235	[C <sub>4</sub> H <sub>9</sub> OSn] <sup>+</sup>	[BuSnO]+
177	[SnOH]+	[SnOH]+

| 57 | [C<sub>4</sub>H<sub>9</sub>]<sup>+</sup> | Butyl cation |

Note: In ESI-MS, protonated molecules [M+H]<sup>+</sup> or adducts with sodium [M+Na]<sup>+</sup> or potassium [M+K]<sup>+</sup> are commonly observed. The fragmentation often involves the loss of one or both butyl groups and/or the malate ligand.[14]

#### **Experimental Protocol: ESI-MS**



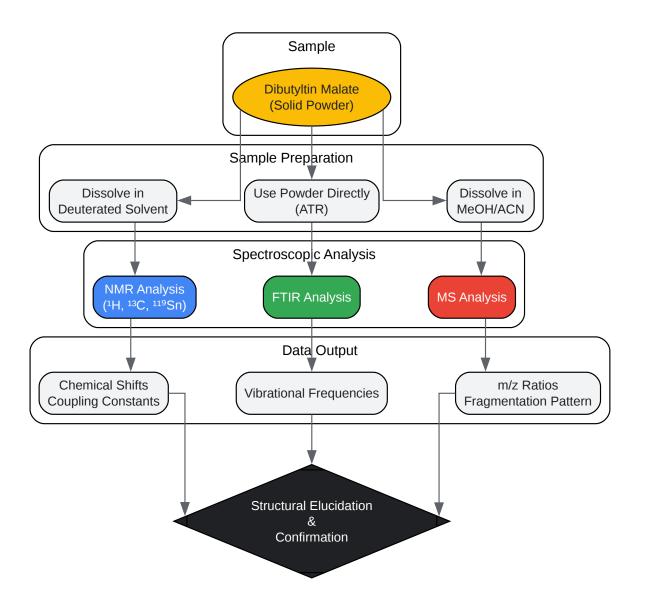
#### Sample Preparation:

- Prepare a dilute solution of dibutyltin malate (approx. 1-10 μg/mL) in a suitable solvent such as methanol or acetonitrile.
- The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode analysis.
- Filter the solution through a 0.2 μm syringe filter if any particulate matter is present.
- Instrumentation & Data Acquisition:
  - Mass Spectrometer: A mass spectrometer equipped with an Electrospray Ionization (ESI) source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).
  - Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 μL/min).
  - ESI Source Parameters:
    - Ionization Mode: Positive.
    - Capillary Voltage: 3.5 4.5 kV.
    - Nebulizing Gas (N<sub>2</sub>): Set to an appropriate pressure for a stable spray.
    - Drying Gas (N<sub>2</sub>): Set to a temperature (e.g., 250-350 °C) and flow rate sufficient to desolvate the ions.
  - Mass Analyzer:
    - Scan over a mass range of m/z 50-1000.
    - For structural confirmation, perform tandem MS (MS/MS) on the suspected parent ion to observe characteristic fragment ions.[14]

## Visualized Workflows and Relationships



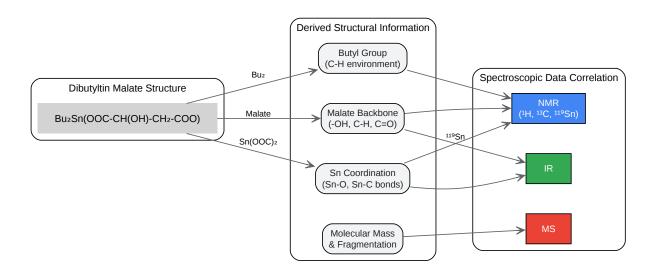
Diagrams created using Graphviz illustrate the logical flow of analysis and the correlation between the compound's structure and its spectroscopic output.



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Caption: Experimental workflow for the spectroscopic analysis of dibutyltin malate.





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Caption: Correlation between molecular structure and spectroscopic data.

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